Atropine oxide Atropine oxide Atropine oxyde is a tropane alkaloid.
Brand Name: Vulcanchem
CAS No.: 4438-22-6
VCID: VC0519738
InChI: InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
SMILES: C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

Atropine oxide

CAS No.: 4438-22-6

Cat. No.: VC0519738

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Atropine oxide - 4438-22-6

Specification

CAS No. 4438-22-6
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name (8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
Standard InChI Key HGWPFSBHDACWNL-UHFFFAOYSA-N
Isomeric SMILES C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]
SMILES C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]
Canonical SMILES C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]
Appearance Solid powder

Introduction

Chemical and Structural Properties of Atropine Oxide

Molecular Composition and Nomenclature

Atropine oxide, also referred to as atropine N-oxide or genatropine, possesses a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.4 g/mol . Structurally, it is characterized by the oxidation of the tertiary nitrogen atom in the tropane ring of atropine, resulting in an N-oxide functional group (Figure 1). The systematic IUPAC name for this compound is [(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate .

Stereochemical and Crystallographic Features

The bicyclic tropane skeleton of atropine oxide adopts a rigid endo-conformation, with the N-oxide group positioned axially relative to the bicyclic framework . X-ray crystallographic studies of analogous tropane N-oxides reveal that the N–O bond length typically measures 1.34 Å, consistent with single-bond character, while the N–O stretching vibrations in Fourier-transform infrared (FT-IR) spectra appear at 928 cm⁻¹ . These structural attributes contribute to the compound’s polarity, enhancing its solubility in aqueous media compared to the parent atropine.

Table 1: Comparative Physicochemical Properties of Atropine and Atropine Oxide

PropertyAtropine (C₁₇H₂₃NO₃)Atropine Oxide (C₁₇H₂₃NO₄)
Molecular Weight (g/mol)289.4305.4
logP (Octanol-Water)1.830.91
Aqueous Solubility (mg/L)2.115.6
Melting Point (°C)118–12095–98 (decomposes)

Synthesis and Optimization of Atropine Oxide

Oxidation Mechanisms and Catalytic Conditions

The synthesis of atropine oxide predominantly involves the oxidation of atropine using potassium peroxymonosulfate (KHSO₅) under alkaline conditions. This reaction follows second-order kinetics with a rate constant of 0.193 L·mol⁻¹·min⁻¹ at 25°C . The optimal pH for this transformation is 10.2, which aligns closely with the pKa of atropine (9.8), ensuring efficient proton transfer during the oxidation process .

Table 2: Optimal Synthesis Conditions for Alkaloid N-Oxides

AlkaloidpHTemperature (°C)Reaction Time (h)Yield (%)
Atropine10.220–25492
Quinine9.520–25688
Nicotine9.340395

Environmental and Economic Considerations

Recent advancements emphasize eco-friendly synthesis routes. The use of KHSO₅ as an oxidant reduces reliance on toxic reagents like m-chloroperbenzoic acid, minimizing hazardous waste generation . Scalability studies indicate that the process achieves 90% atom efficiency, making it economically viable for industrial applications.

Analytical Characterization and Detection

Mass Spectrometric Profiling

High-resolution liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) reveals distinct fragmentation patterns for atropine oxide. The protonated molecular ion ([M+H]⁺) at m/z 306.1700 fragments to yield characteristic product ions at m/z 140 (C₈H₁₃NO) and m/z 124 (C₈H₁₃N), corresponding to cleavage of the tropane N-oxide and ester moieties, respectively . These patterns enable unambiguous differentiation from atropine, which lacks the m/z 140 fragment.

Electrochemical Detection Platforms

Innovative potentiometric sensors incorporating atropine-phosphotungestate (AT-PT) polymeric membranes have been developed for atropine oxide quantification. These sensors exhibit a Nernstian response across a linear range of 8.0 × 10⁻⁸ to 1.0 × 10⁻³ mol L⁻¹, with a detection limit of 1.8 × 10⁻⁸ mol L⁻¹ . The incorporation of magnesium oxide nanoparticles (MgONPs) enhances sensor stability, maintaining 95% signal fidelity over six months .

Table 3: Performance Metrics of Atropine Oxide Sensors

Sensor TypeLinear Range (mol L⁻¹)Slope (mV/decade)Detection Limit (mol L⁻¹)
AT-PT-NPs8.0 × 10⁻⁸ – 1.0 × 10⁻³56 ± 0.52.0 × 10⁻⁸
AT-PT-MgONPs8.0 × 10⁻⁸ – 1.0 × 10⁻³54 ± 0.51.8 × 10⁻⁸
Conventional Coated Wire4.0 × 10⁻⁶ – 1.0 × 10⁻³52.1 ± 0.22.5 × 10⁻⁸

Pharmacological and Industrial Applications

Metabolic Pathways and Bioactivity

As a primary metabolite of atropine, atropine oxide demonstrates reduced anticholinergic activity but enhanced renal clearance due to its increased hydrophilicity . In vivo studies in murine models indicate a plasma half-life (t₁/₂) of 1.2 hours, compared to 3.5 hours for atropine, underscoring its role in detoxification pathways .

Pharmaceutical Quality Control

The aforementioned potentiometric sensors have been successfully deployed in quantifying atropine oxide in ophthalmic formulations, achieving recovery rates of 98.2–101.5% with relative standard deviations (RSD) below 1.5% . This methodology surpasses traditional HPLC-UV techniques in cost-effectiveness and rapidity, particularly for batch testing.

“The integration of sustainable synthesis and cutting-edge analytics ensures that atropine oxide remains a compound of both theoretical and practical significance.”

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